Forsythoside E

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

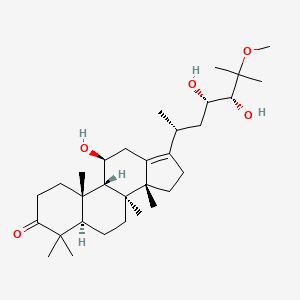

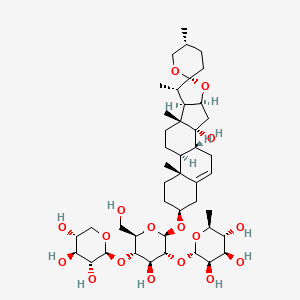

Forsythoside E is a phenylethanol glycoside that can be isolated from the fruits of Forsythia suspensa . It is one of the major secondary metabolites in Forsythia suspensa .

Synthesis Analysis

The synthesis of Forsythoside E involves complex biochemical reactions within the Forsythia suspensa plant . It is one of the metabolites of Forsythia suspensa and its fluorescence enhancement effects have been studied under simulated physiological conditions .Molecular Structure Analysis

Forsythoside E has a molecular formula of C20H30O12 . It contains a total of 64 bonds, including 34 non-H bonds, 6 multiple bonds, 7 rotatable bonds, 6 aromatic bonds, 3 six-membered rings, 6 hydroxyl groups, 2 aromatic hydroxyls, 6 secondary alcohols, and 4 ethers (aliphatic) .Chemical Reactions Analysis

Forsythoside E has been found to interact with two types of cholinesterases, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), in PBS buffer (pH 7.40) using multispectroscopic techniques . It increased the fluorescence intensity of AChE but quenched the fluorescence of BChE .Physical And Chemical Properties Analysis

Forsythoside E has a molecular weight of 462.445 Da . The density, boiling point, vapor pressure, refractive index, and other physical and chemical properties are yet to be determined .Applications De Recherche Scientifique

Application in Molecular Toxicology

- Field : Molecular Toxicology .

- Methods : The study used a combination of approaches based on the mouse model, human umbilical vein endothelial cell monolayer, real-time cellular monitoring, immunoblot analysis, pharmacological inhibition, and molecular docking .

- Results : The docking scores of Forsythoside A, Forsythoside B, and Forsythoside E were -7.9, -7.4, and -6.5, respectively. The results revealed that Forsythoside A and Forsythoside B were more liable to react with RhoA-GTPγS and form more stable interactions, as compared with Forsythoside E .

Interaction with Cholinesterases

- Field : Biochemistry .

- Summary : Forsythoside E, a major secondary metabolite in Forsythia suspensa, has been found to interact with two types of cholinesterases, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

- Methods : The interactions between Forsythoside E and the cholinesterases were investigated in PBS buffer (pH 7.40) using multispectroscopic techniques .

- Results : Forsythoside E increased the fluorescence intensity of AChE but quenched the fluorescence of BChE. It was also proved that the complex between the compound and cholinesterases formed spontaneously at a stoichiometric ratio of 1:1 via multispectral technology . Finally, Forsythoside E inhibited the activities of cholinesterases with similar IC 50 values of 1.08 mM for AChE and 0.92 mM for BChE .

Propriétés

IUPAC Name |

(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O12/c1-8-13(23)15(25)17(27)20(31-8)30-7-12-14(24)16(26)18(28)19(32-12)29-5-4-9-2-3-10(21)11(22)6-9/h2-3,6,8,12-28H,4-5,7H2,1H3/t8-,12+,13-,14+,15+,16-,17+,18+,19+,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIMGUQIHCNDUKU-OJJLXHDHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC(=C(C=C3)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Forsythoside E | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3aS,4R,7aR)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentyl acetate](/img/structure/B591291.png)

![(E,4S,6R)-4-Hydroxy-2-methyl-6-[(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B591294.png)